Cas no 1895539-79-3 ((2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol)

(2,5-Dimethylphenyl)(1H-pyrazol-4-yl)methanol is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional structure combining an aromatic dimethylphenyl group with a pyrazole heterocycle. The presence of both hydroxyl and pyrazole moieties enhances its utility in medicinal chemistry and material science applications. Its well-defined stereochemistry and stability under standard conditions make it suitable for further functionalization, such as coupling reactions or derivatization into more complex scaffolds. The compound exhibits moderate solubility in common organic solvents, facilitating its use in solution-phase synthesis. Its structural features also contribute to potential applications in ligand design and pharmaceutical research, where precise molecular architecture is critical.
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol structure
1895539-79-3 structure
Product name:(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
CAS No:1895539-79-3
MF:C12H14N2O
Molecular Weight:202.252362728119
CID:6526045
PubChem ID:114987800

(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
    • EN300-1116535
    • 1895539-79-3
    • インチ: 1S/C12H14N2O/c1-8-3-4-9(2)11(5-8)12(15)10-6-13-14-7-10/h3-7,12,15H,1-2H3,(H,13,14)
    • InChIKey: GPVSLSNTCJRBPT-UHFFFAOYSA-N
    • SMILES: OC(C1C=NNC=1)C1C=C(C)C=CC=1C

計算された属性

  • 精确分子量: 202.110613074g/mol
  • 同位素质量: 202.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 48.9Ų

(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1116535-10g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1116535-0.5g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1116535-2.5g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1116535-0.1g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1116535-0.25g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1116535-1.0g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3
1g
$971.0 2023-06-09
Enamine
EN300-1116535-5.0g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3
5g
$2816.0 2023-06-09
Enamine
EN300-1116535-10.0g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3
10g
$4176.0 2023-06-09
Enamine
EN300-1116535-1g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
1g
$842.0 2023-10-27
Enamine
EN300-1116535-0.05g
(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol
1895539-79-3 95%
0.05g
$707.0 2023-10-27

(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol 関連文献

(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanolに関する追加情報

Introduction to (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol (CAS No. 1895539-79-3)

(2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol, identified by the CAS number 1895539-79-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a combination of a dimethylphenyl group and a pyrazol-4-yl moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry.

The structural framework of (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol consists of a benzene ring substituted with two methyl groups at the 2 and 5 positions, linked to a methanol group. This aromatic system is further connected to a pyrazole ring at the 4-position, creating a bifunctional entity that exhibits both lipophilic and hydrophilic characteristics. Such structural features make it an intriguing candidate for various chemical modifications and functionalizations, enabling its utility in the development of novel therapeutic agents.

In recent years, there has been a growing interest in heterocyclic compounds, particularly those incorporating pyrazole moieties, due to their diverse biological activities. Pyrazole derivatives are known for their role as pharmacophores in several therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The presence of the dimethylphenyl group in (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol enhances its binding affinity to biological targets by providing additional hydrophobic interactions. This makes it a valuable scaffold for designing molecules with improved pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. The methanol functionality allows for further derivatization through esterification, etherification, or oxidation reactions, while the pyrazole ring can undergo various chemical transformations such as alkylation, acylation, or sulfonylation. These reactivities make (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol a versatile building block for medicinal chemists seeking to develop new drugs.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The combination of the dimethylphenyl and pyrazole groups in (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol provides multiple opportunities for fine-tuning biological activity. For instance, modifications at the dimethylphenyl ring can influence receptor binding affinity, while changes at the pyrazole moiety can alter metabolic stability and target specificity. These insights have guided researchers in designing derivatives with enhanced efficacy and reduced side effects.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structure makes it suitable for use in materials science and agrochemicals as well. For example, derivatives of (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol could be explored as ligands in catalytic systems or as intermediates in the synthesis of specialty chemicals. The growing emphasis on sustainable chemistry has also spurred interest in developing methodologies that utilize such versatile intermediates efficiently.

In conclusion, (2,5-dimethylphenyl)(1H-pyrazol-4-yl)methanol (CAS No. 1895539-79-3) represents a promising compound with diverse chemical and biological potential. Its structural features offer opportunities for extensive chemical modifications and functionalizations, making it a valuable asset in drug discovery and synthetic chemistry. As research continues to uncover new applications for this molecule, its significance in both academic and industrial settings is likely to grow.

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